Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(4-phenyl-1-piperazinyl)methyl]-
Overview
Description
Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(4-phenyl-1-piperazinyl)methyl]- is a complex organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(4-phenyl-1-piperazinyl)methyl]- typically involves multi-step organic reactions. The process may start with the preparation of the phenol derivative, followed by the introduction of tert-butyl groups through alkylation reactions. The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the phenol intermediate.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(4-phenyl-1-piperazinyl)methyl]- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in phenols can be oxidized to form quinones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as halogens or nitro groups. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Use as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(4-phenyl-1-piperazinyl)methyl]- depends on its specific interactions with molecular targets. The phenol group can participate in hydrogen bonding, while the piperazine ring may interact with biological receptors. These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2,6-bis(1,1-dimethylethyl)-4-methyl-: Lacks the piperazine ring, resulting in different chemical properties.
Phenol, 4-[(4-phenyl-1-piperazinyl)methyl]-: Lacks the tert-butyl groups, affecting its steric and electronic characteristics.
Uniqueness
Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(4-phenyl-1-piperazinyl)methyl]- is unique due to the combination of tert-butyl groups and a piperazine ring, which confer distinct steric and electronic properties
Properties
IUPAC Name |
2,6-ditert-butyl-4-[(4-phenylpiperazin-1-yl)methyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N2O/c1-24(2,3)21-16-19(17-22(23(21)28)25(4,5)6)18-26-12-14-27(15-13-26)20-10-8-7-9-11-20/h7-11,16-17,28H,12-15,18H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOUJNZGCFJASH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN2CCN(CC2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364927 | |
Record name | Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(4-phenyl-1-piperazinyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66393-54-2 | |
Record name | Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(4-phenyl-1-piperazinyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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